
1-(4-Methoxyphenyl)quinazolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxyphenyl)quinazolin-4(1H)-one is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a methoxy group at the para position of the phenyl ring enhances its chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)quinazolin-4(1H)-one can be synthesized through various methods. One common approach involves the condensation of 2-aminobenzamide with 4-methoxybenzaldehyde under acidic or basic conditions. The reaction typically proceeds through a cyclization process, forming the quinazolinone core. Another method involves the use of 2-aminobenzonitrile and 4-methoxybenzoyl chloride in the presence of a base, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of this compound often employs scalable and efficient synthetic routes. One such method involves the use of visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes under visible light irradiation. This method utilizes fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst .
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Methoxyphenyl)quinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolin-4(3H)-one derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, leading to the formation of different substituted quinazolinones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinazolin-4(3H)-one derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted quinazolinones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a valuable intermediate in the synthesis of other quinazolinone derivatives with diverse biological activities.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Industry: It is used in the development of agrochemicals and other industrial applications due to its versatile chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Methoxyphenyl)quinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and receptors, leading to its biological effects. For example, it can inhibit tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer progression. Additionally, it can induce cell cycle arrest and apoptosis in cancer cells, contributing to its antitumor activity .
Comparación Con Compuestos Similares
1-(4-Methoxyphenyl)quinazolin-4(1H)-one can be compared with other similar compounds in the quinazolinone family:
Quinazolin-4(3H)-one: Lacks the methoxy group, resulting in different chemical and biological properties.
4,6,7-Trisubstituted quinazoline derivatives: These compounds contain additional substituents on the quinazoline core, leading to enhanced antitumor activity.
Benzothiazole-containing quinazoline derivatives: These compounds exhibit potent antitumor activity and are structurally similar to this compound.
The presence of the methoxy group in this compound enhances its chemical stability and biological activity, making it a unique and valuable compound for various applications.
Propiedades
Número CAS |
16328-59-9 |
|---|---|
Fórmula molecular |
C15H12N2O2 |
Peso molecular |
252.27 g/mol |
Nombre IUPAC |
1-(4-methoxyphenyl)quinazolin-4-one |
InChI |
InChI=1S/C15H12N2O2/c1-19-12-8-6-11(7-9-12)17-10-16-15(18)13-4-2-3-5-14(13)17/h2-10H,1H3 |
Clave InChI |
YTNNEWPGVRVNCJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N2C=NC(=O)C3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


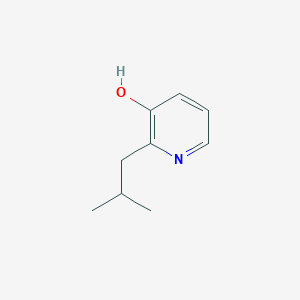
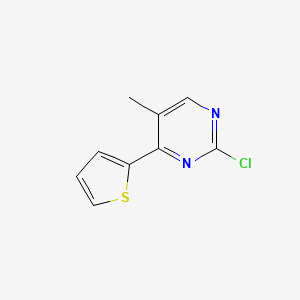
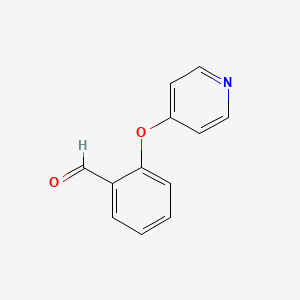

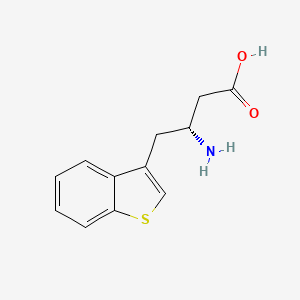
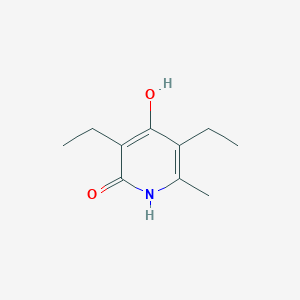

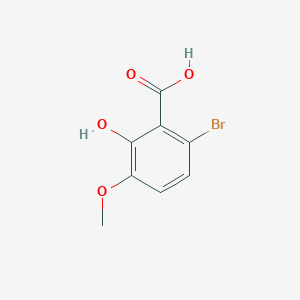
![4,5-dihydro-1H-cyclopenta[c]pyrazol-6-one](/img/structure/B11925345.png)


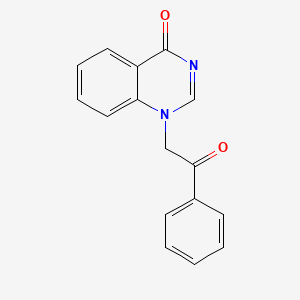
![6-Bromo-2,2-dimethylspiro[chroman-4,4'-imidazolidine]-2',5'-dione](/img/structure/B11925364.png)

